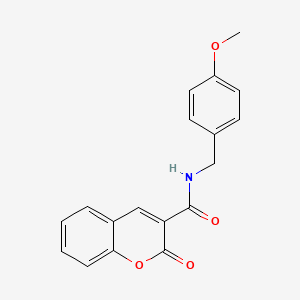
Indazol-4-one, 3-butyl-2-(2-fluorophenyl)-6,6-dimethyl-2,5,6,7-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-2-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-one is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a butyl group, a fluorophenyl group, and a tetrahydroindazole core, making it an interesting subject for chemical studies.
準備方法
The synthesis of 3-butyl-2-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Addition of the Butyl Group: The butyl group can be added through an alkylation reaction using butyl halides.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to achieve the desired tetrahydroindazole structure.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
3-Butyl-2-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学的研究の応用
3-Butyl-2-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-butyl-2-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
類似化合物との比較
3-Butyl-2-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-one can be compared with other similar compounds, such as:
2-Phenylindazole: Similar indazole core but lacks the butyl and fluorophenyl groups.
3-Butyl-2-phenylindazole: Similar structure but without the fluorine atom.
2-(2-Fluorophenyl)indazole: Contains the fluorophenyl group but lacks the butyl group.
The uniqueness of 3-butyl-2-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
特性
分子式 |
C19H23FN2O |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
3-butyl-2-(2-fluorophenyl)-6,6-dimethyl-5,7-dihydroindazol-4-one |
InChI |
InChI=1S/C19H23FN2O/c1-4-5-9-16-18-14(11-19(2,3)12-17(18)23)21-22(16)15-10-7-6-8-13(15)20/h6-8,10H,4-5,9,11-12H2,1-3H3 |
InChIキー |
NKALOTCFXSSNPG-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C2C(=NN1C3=CC=CC=C3F)CC(CC2=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 8-chloro-4-(dimethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11500433.png)

![N-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]pyridine-3-carboxamide](/img/structure/B11500435.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11500436.png)
![N,N'-cyclohexane-1,2-diylbis[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide]](/img/structure/B11500443.png)
![2'-amino-2,5'-dioxo-1'-(pyridin-3-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11500458.png)
![N-benzyl-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11500462.png)
![1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11500464.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-4-carboxamide](/img/structure/B11500473.png)
![2-Methoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate](/img/structure/B11500481.png)

![N-[3-(hexyloxy)phenyl]-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11500505.png)
